N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

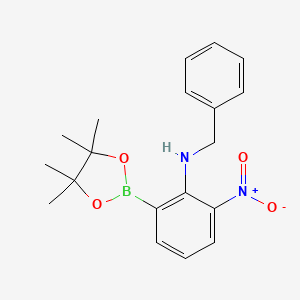

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative with a benzyl substituent on the nitrogen atom, a nitro group at the ortho position (C2), and a pinacol boronate moiety at the para position (C6).

Properties

IUPAC Name |

N-benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-11-8-12-16(22(23)24)17(15)21-13-14-9-6-5-7-10-14/h5-12,21H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDECCQMBNWZQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126093 | |

| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-35-6 | |

| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most widely documented method for synthesizing N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the Miyaura borylation of a brominated aniline derivative. This approach leverages palladium-catalyzed coupling between 6-bromo-N-benzyl-2-nitroaniline and bis(pinacolato)diboron (B2pin2).

Mechanistic Pathway

The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B2pin2. Reductive elimination yields the boronate ester (Figure 1). Key steps include:

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of 6-bromo-N-benzyl-2-nitroaniline.

-

Transmetallation : B2pin2 transfers a boron moiety to the palladium center.

-

Reductive Elimination : The Pd–B bond cleaves, releasing the product and regenerating Pd(0).

Standard Reaction Conditions

Optimization Strategies

-

Catalyst Selection : PdCl2(dppf) or Pd(OAc)2 with ligands (e.g., SPhos) may enhance efficiency.

-

Solvent Effects : Substituting 1,4-dioxane with THF or toluene reduces side reactions in moisture-sensitive systems.

-

Base Screening : K2CO3 or Cs2CO3 improves solubility in non-aqueous media.

Suzuki-Miyaura Cross-Coupling for Intermediate Functionalization

Role in Boronate Ester Synthesis

While the Miyaura method directly installs the boronate group, Suzuki coupling can integrate pre-formed boronate fragments into complex architectures. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives have been coupled with aryl halides to construct biphenyl systems.

Case Study: Analogous Synthesis

A representative procedure from search result illustrates the coupling of 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide with 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine:

-

Conditions : Pd(PPh3)4 (2.94 mmol), Na2CO3 (106.1 mmol), 1,4-dioxane/H2O, 100°C, 4 h.

Synthesis of Key Intermediate: 6-Bromo-N-benzyl-2-nitroaniline

Nitration and Benzylation Sequence

The brominated precursor is synthesized via sequential functionalization:

Challenges and Solutions

-

Regioselectivity : The nitro group’s meta-directing effect necessitates careful control to avoid polybromination.

-

Purification : Silica gel chromatography (hexane/EtOAc) isolates the monobrominated product.

Alternative Routes: Direct Boronylation of Pre-Functionalized Anilines

One-Pot Boronylation-Nitration

A less common strategy involves boronylation of N-benzyl-2-nitroaniline derivatives followed by nitration. However, the nitro group’s electron-withdrawing nature complicates subsequent boronylation, often requiring harsher conditions (e.g., BCl3, AlCl3).

Limitations

-

Low Yields : Competing decomposition pathways reduce efficiency (<30% yield).

-

Functional Group Tolerance : Benzyl and nitro groups may degrade under strong Lewis acids.

Industrial-Scale Production and Process Optimization

Scalability Considerations

Dayang Chem (Hangzhou) Co., Ltd., a major producer, utilizes reactors ranging from 1 L to 3000 L for batch synthesis. Key factors for scale-up include:

-

Temperature Control : Exothermic boronylation requires jacketed reactors with cooling.

-

Catalyst Recovery : Pd leaching is mitigated via activated carbon filtration.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The boronic ester group can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while Suzuki–Miyaura coupling can produce a variety of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

Research indicates that compounds with similar structures to N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may exhibit anticancer properties. The presence of the nitro group is significant as nitroanilines are often associated with biological activities that can inhibit tumor growth .

Case Study : A series of boron-based benzo[c][1,2,5]oxadiazoles synthesized from related compounds showed promising activity against cancer cell lines. This suggests that this compound could be explored further for its potential therapeutic effects .

2. Antibacterial Properties

Similar compounds have demonstrated antibacterial activity. The nitro group in particular is known for its role in enhancing the biological activity of anilines against various bacterial strains. Future studies could focus on evaluating the antibacterial efficacy of this compound specifically.

Synthetic Organic Chemistry Applications

1. Chan–Lam Coupling Reactions

this compound can serve as a key intermediate in Chan–Lam coupling reactions. These reactions are valuable for synthesizing alkyl amines from boronic esters and anilines. The unique properties of the boron moiety facilitate these coupling reactions efficiently .

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Anticancer Agent | Potential for inhibiting tumor growth based on structural similarities with known agents |

| Antibacterial Activity | Possible effectiveness against bacterial strains due to nitro group functionality |

| Chan–Lam Coupling | Utilized as an intermediate for synthesizing valuable alkyl amines |

Materials Science Applications

The compound's boron-containing structure may also find applications in materials science. Boron-containing compounds are known for their utility in creating advanced materials with unique properties such as enhanced thermal stability and electrical conductivity. Research into polymer composites incorporating such compounds could yield innovative materials for electronic applications .

Mechanism of Action

The mechanism of action of N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a reactant in chemical reactions. In Suzuki–Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The nitro group can be reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- Nitro vs. In contrast, methoxy groups (electron-donating) enhance reactivity but may reduce thermal stability .

- Benzyl vs. Alkyl/Aryl N-Substituents: The benzyl group in the target compound distinguishes it from analogs like N,N-diethyl-4-(pinacolborane)aniline (). Benzyl substituents increase steric bulk, which may hinder catalytic access to the boron center in coupling reactions compared to smaller alkyl groups. However, benzyl derivatives often exhibit superior crystallinity, as seen in 3-(pinacolborane)aniline (), which forms stable monoclinic crystals .

Boronate Ester Positioning and Reactivity

- Ortho-Nitro vs. Para-Boronate vs. Meta-Substituted Analogs :

The target compound’s nitro group at C2 and boronate at C6 create a meta-substitution pattern relative to the aniline nitrogen. This contrasts with 4-nitro-2-(pinacolborane)aniline (), where the nitro and boronate groups are adjacent. Proximal nitro groups may destabilize the boronate through steric and electronic effects, reducing yields in Suzuki couplings .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on structural formula.

Biological Activity

N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications in scientific research.

Chemical Structure and Properties

Chemical Formula: CHBNO

Molecular Weight: 354.2 g/mol

CAS Number: 1256360-35-6

The compound features a benzyl group , a nitro group , and a boronic ester , which contribute to its unique reactivity and biological properties. The presence of the boronic ester allows for participation in various chemical reactions, particularly the Suzuki–Miyaura coupling reaction, which is pivotal in synthesizing biaryl compounds.

Synthesis Methods

The synthesis of this compound typically involves:

- Suzuki–Miyaura Coupling Reaction : This method couples an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.

- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas or sodium borohydride.

These synthetic routes are critical for producing the compound with desired purity and yield.

Antimicrobial Properties

Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. For example:

| Compound | Target Pathogen | IC (μM) |

|---|---|---|

| Compound A | E. coli | 12.5 |

| Compound B | S. aureus | 8.0 |

Although specific data for this compound is limited, its structural similarities suggest potential effectiveness against various pathogens.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For instance:

| Enzyme | Inhibition Type | IC (μM) |

|---|---|---|

| α-glucosidase | Competitive Inhibition | 15.6 |

| β-galactosidase | Non-competitive Inhibition | 45.8 |

Such enzyme inhibition profiles indicate that this compound could be explored further as a therapeutic agent in metabolic disorders.

Study on Antiparasitic Activity

A study assessed the antiparasitic activity of related compounds against Plasmodium falciparum (the malaria-causing parasite). The findings indicated that modifications to the structure could enhance activity:

- Compound X : EC = 0.395 μM

- Compound Y : EC = 0.011 μM (significant enhancement)

These results underscore the importance of structural variations in optimizing biological activity.

Applications in Research

This compound serves as an important intermediate in organic synthesis and drug development:

- Pharmaceutical Development : Its derivatives may lead to new drugs targeting bacterial infections or metabolic diseases.

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific chemical functionalities.

Q & A

Q. What are the recommended synthetic routes for preparing N-Benzyl-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can intermediates be characterized?

Methodological Answer: A plausible synthesis involves sequential functionalization of the aniline scaffold. For example:

Borylation : Start with a halogenated aniline derivative (e.g., 2-nitro-6-bromoaniline) and perform a Miyaura borylation using Pd catalysts (e.g., PdCl₂(dppf)) with bis(pinacolato)diboron under inert conditions .

N-Benzylation : React the borylated intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Characterization : Use / NMR to confirm boronate ester formation (peaks at δ ~1.3 ppm for pinacol methyl groups) and benzylation (aromatic proton shifts). Mass spectrometry (DART) verifies molecular weight .

Q. How can crystallographic data for this compound be refined, and what software is recommended?

Methodological Answer: For X-ray crystallography, use SHELXL for structure refinement. Key steps:

- Collect high-resolution data (e.g., synchrotron sources for nitro-group-containing compounds due to electron density challenges).

- Apply twin refinement if crystal twinning is observed.

- Validate bond lengths and angles against DFT-optimized geometries. SHELX’s robustness for small-molecule refinement is well-documented .

Q. What purification strategies are effective for isolating the target compound from by-products like diacetylated derivatives?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate the product from acetylated by-products .

- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) based on solubility differences.

- Monitor via TLC (UV-active nitro group aids visualization) .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of the boronate ester in cross-coupling reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing substituent, which:

- Reduces electron density at the boronate site, potentially slowing transmetallation in Suzuki-Miyaura reactions.

- Directs regioselectivity : Para-nitro groups may sterically hinder coupling at the ortho position.

- Experimental optimization : Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Monitor reaction progress via NMR to detect boronate activation .

Q. How can conflicting yield data in similar boronate ester syntheses be reconciled?

Methodological Answer: Yields often depend on:

- Halogen leaving groups : Bromo precursors typically yield higher conversions than chloro analogs (e.g., 65% vs. 32% in ).

- Protecting groups : Acetylation of the aniline () minimizes side reactions but requires deprotection steps.

- Statistical analysis : Compare yields across multiple trials and standardize reaction conditions (temperature, catalyst loading) .

Q. What strategies mitigate decomposition of the nitro group during harsh reaction conditions?

Methodological Answer:

- Low-temperature reactions : Perform steps like benzylation at ≤80°C to prevent nitro group reduction.

- Inert atmosphere : Use Schlenk lines to avoid oxidative degradation.

- Protecting groups : Temporarily protect the nitro group as a stable derivative (e.g., nitroso with acetic anhydride) before sensitive reactions .

Q. How can computational methods predict the compound’s vibrational properties and electronic structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.